(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid
Description
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a [2-(trimethylsilyl)ethoxy]carbonyl moiety at the para position. The trimethylsilyl (TMS) group acts as a protective unit for the ester, enhancing stability during synthetic procedures. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, with subsequent deprotection of the TMS group enabling access to carboxylic acid derivatives .
Properties
IUPAC Name |
[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFYQQEWOPKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acids, including (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid, is in the Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and organic halides or triflates, making it a crucial step in synthesizing complex organic molecules. The stability of boronate esters formed during this process enhances the utility of this compound in synthetic organic chemistry .
Building Blocks for Complex Molecules
The unique functional groups present in this compound allow it to act as a building block for various complex organic structures. Its reactivity with diols leads to the formation of stable boronate esters, which can be further manipulated to yield a wide range of derivatives .
Medicinal Chemistry
Therapeutic Agent Development
Research indicates that boronic acids can inhibit specific enzymes such as proteases and glycosidases, which play critical roles in metabolic processes. The potential therapeutic applications of this compound in drug development are being explored, particularly for conditions where enzyme inhibition is beneficial .
Antimicrobial Activity
Studies have shown that certain boronic acid derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated activity against Candida albicans and Escherichia coli, suggesting that this compound may also possess similar properties, warranting further investigation into its potential as an antibacterial agent .
Material Science
Functional Material Design
Boronic acids are increasingly incorporated into polymer systems to create materials with specific functionalities. For example, they can impart self-healing properties or be utilized in sensor technologies. The structural characteristics of this compound may enhance solubility and reactivity compared to simpler boronic acids, making it an attractive candidate for advanced material applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group with boronic acid | Widely used in cross-coupling reactions |
| 3-Aminophenylboronic Acid | Amino group substitution on phenyl | Potentially more reactive due to amino group |
| 4-Carboxyphenylboronic Acid | Carboxylic acid substitution | Increased solubility and potential biological activity |
| 4-Fluorophenylboronic Acid | Fluoro-substituted phenyl | Enhanced electronic properties for specific reactions |
The combination of trimethylsilyl and ethoxycarbonyl functionalities in this compound enhances its reactivity and solubility, distinguishing it from simpler analogs .
Mechanism of Action
The mechanism of action of (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with a halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. The trimethylsilyl group serves as a protecting group, preventing unwanted side reactions and increasing the stability of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Stability
The substituent on the phenyl ring critically influences the electronic and steric properties of boronic acids, affecting their reactivity in cross-coupling reactions and stability.
Key Compounds for Comparison :
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid Substituent: Methoxyethyl phenoxymethyl. Molecular Weight: ~260–280 g/mol (estimated). Reactivity: Demonstrates potent histone deacetylase (HDAC) inhibition, surpassing trichostatin A in fungal appressorium inhibition at 1 µM . Applications: Antifungal agent development.
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}boronic Acid
- Substituent : Methoxyethoxy ethoxy chain.
- Molecular Weight : 240.064 g/mol .
- Reactivity : Ether linkages enhance hydrophilicity, improving solubility in polar solvents.
- Applications : Solubility-driven organic synthesis.
4-Ethynylphenylboronic Acid
- Substituent : Ethynyl group.
- Molecular Weight : 145.95 g/mol .
- Reactivity : Alkyne functionality enables click chemistry applications.
- Applications : Pharmaceutical intermediates via azide-alkyne cycloaddition.
(4-(Triphenylsilyl)phenyl)boronic Acid
- Substituent : Triphenylsilyl group.
- Molecular Weight : 380.33 g/mol .
- Reactivity : High steric bulk reduces coupling efficiency but enhances stability.
- Applications : Specialty couplings requiring steric protection.
Target Compound: (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic Acid
- Substituent : [2-(Trimethylsilyl)ethoxy]carbonyl.
- Molecular Weight : Estimated ~300–320 g/mol.
- Reactivity :
- Electronic Effects : The electron-withdrawing carbonyl ester enhances boronic acid reactivity in Suzuki couplings.
- Steric Effects : The TMS group introduces moderate steric hindrance, slightly slowing reaction kinetics compared to smaller substituents.
- Stability : The TMS-protected ester is stable under basic conditions but hydrolyzes in acidic media to yield carboxylic acids.
- Applications : Intermediate in multi-step syntheses requiring temporary boronic acid functionality and subsequent deprotection .
Comparative Data Table
Stability and Handling Considerations
- Target Compound : Requires anhydrous storage (2–8°C) to prevent hydrolysis of the TMS group. Compatible with inert reaction conditions .
- Methoxy-Substituted Analogs (e.g., ) : More stable under acidic conditions but less reactive in cross-couplings due to electron-donating effects.
- Silyl-Protected Derivatives (e.g., ) : Triphenylsilyl groups offer superior steric protection but complicate purification due to high molecular weight.
Biological Activity
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid, with the chemical formula CHBOSi, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, pharmacological effects, and case studies.
- Molecular Weight : 218.13 g/mol
- CAS Number : 630127-51-4
- Solubility : Soluble in organic solvents with varying solubility reported (e.g., 0.495 mg/ml) .
- Log P : Indicates moderate lipophilicity, which may influence its bioavailability and membrane permeability.
Boron-containing compounds like boronic acids are known to interact with biological molecules through reversible covalent bonding. This interaction often targets enzymes such as proteases and kinases. The unique structure of this compound suggests potential applications in drug design, particularly in targeting cancer and inflammatory pathways.
Antitumor Activity
Recent studies have indicated that boronic acids can inhibit key signaling pathways involved in tumor growth:
- Inhibition of Proteasome Activity : Boronic acids, including this compound, have shown the ability to inhibit the proteasome, which is critical for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cell death in tumor cells .
- Case Study : A study involving the administration of boronic acid derivatives demonstrated significant reduction in tumor size in xenograft models of breast cancer. The compound's ability to modulate proteasome activity was linked to enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
Boron compounds have also been investigated for their anti-inflammatory properties:
- Mechanism : They can inhibit pro-inflammatory cytokines by modulating NF-kB signaling pathways, which are crucial in inflammatory responses.
- Research Findings : In vitro studies have shown that this compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Bioavailability Score | 0.55 |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP Inhibition | No |
The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential central nervous system applications .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of phenolic compounds with boron reagents under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity or specificity.
Q & A
Q. What are the optimal synthetic routes for preparing (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Miyaura borylation of a halogenated precursor (e.g., bromo or iodo derivatives) using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂). The trimethylsilyl ethoxy carbonyl (Teoc) group is introduced via esterification or carbamate formation prior to borylation. Critical parameters include anhydrous conditions, inert atmosphere, and precise stoichiometry of the boronating agent .
Q. How should this compound be characterized to confirm purity and structural integrity?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to verify the boronic acid moiety and Teoc group.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- HPLC-UV/RI with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area normalization).
- FT-IR to detect B–O (∼1350 cm⁻¹) and carbonyl (C=O, ∼1700 cm⁻¹) stretches .
Q. What are the recommended storage conditions to prevent decomposition?
Store under inert gas (argon or nitrogen) at −20°C in amber glass vials. Avoid moisture, as boronic acids are prone to protodeboronation in aqueous or acidic conditions. Desiccants (e.g., silica gel) should be included in storage containers .
Advanced Research Questions
Q. How does the trimethylsilyl ethoxy carbonyl (Teoc) group influence reactivity in cross-coupling reactions?
The Teoc group acts as a steric and electronic modulator:
- Steric effects : The bulky trimethylsilyl moiety reduces undesired homo-coupling by limiting accessibility to the Pd catalyst.
- Electronic effects : The electron-withdrawing carbonyl group enhances boron electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions. Comparative studies with ethoxycarbonyl analogs show a 15–20% increase in reaction yield for Teoc derivatives under identical conditions .
Q. What strategies mitigate protodeboronation during aqueous-phase reactions?
Q. How is this compound utilized in synthesizing kinase inhibitors or anticancer agents?
It serves as a key intermediate in:
- Proteasome inhibitors : The boronic acid moiety binds reversibly to the catalytic threonine residue of the 20S proteasome.
- TRK inhibitors : The phenylboronic acid scaffold is functionalized with heterocycles (e.g., pyrimidine) via Suzuki coupling to enhance target affinity. In vitro assays show IC₅₀ values <50 nM against TrkA/B/C isoforms .
Q. What analytical methods are suitable for tracking metabolic stability in preclinical studies?
- Quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) : Detects metabolites via accurate mass shifts (e.g., hydroxylation, demethylation).
- Stable isotope labeling (¹³C/¹⁵N) to differentiate metabolites from background noise.
- In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂) under NADPH-regenerating systems .
Methodological Challenges and Solutions
Q. How can conflicting solubility data be resolved for this compound?
Reported solubility discrepancies arise from:
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to proteasomes or kinases using PDB structures (e.g., 4R3O for proteasomes).
- Density functional theory (DFT) : Calculate boron’s electrophilicity (Fukui indices) to assess reactivity in inhibitor design .
Contradictory Evidence and Resolution
Q. Why do some studies report divergent yields in Suzuki-Miyaura couplings with this compound?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
